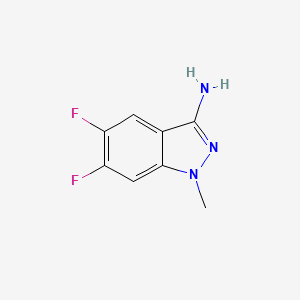

5,6-Difluoro-1-methyl-1H-indazol-3-amine

Descripción general

Descripción

5,6-Difluoro-1-methyl-1H-indazol-3-amine is a compound belonging to the indazole family, which is a class of nitrogen-containing heterocyclic compounds. Indazole derivatives are known for their diverse biological activities and have gained significant attention in medicinal chemistry . The compound features a bicyclic structure consisting of a pyrazole ring fused to a benzene ring, with fluorine atoms at the 5 and 6 positions, a methyl group at the 1 position, and an amine group at the 3 position.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Difluoro-1-methyl-1H-indazol-3-amine typically involves the following steps:

Formation of the Indazole Core: The indazole core can be synthesized through cyclization reactions involving hydrazines and ortho-substituted benzenes.

Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing cost-effective and scalable reagents.

Análisis De Reacciones Químicas

Types of Reactions

5,6-Difluoro-1-methyl-1H-indazol-3-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions can occur at the amine group or the fluorine atoms, using reagents like sodium azide (NaN3) or thiols (RSH).

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or neutral conditions.

Reduction: NaBH4 in methanol or ethanol.

Substitution: NaN3 in dimethylformamide (DMF) or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of azide or thiol-substituted derivatives.

Aplicaciones Científicas De Investigación

Chemistry

5,6-Difluoro-1-methyl-1H-indazol-3-amine serves as a building block for synthesizing more complex molecules. Its unique structure allows researchers to explore various reaction mechanisms and develop new synthetic pathways.

Biology

The compound has been investigated for its potential as a bioactive molecule with significant antimicrobial, antifungal, and anticancer properties. It has shown promising results in inhibiting cancer cell proliferation through various mechanisms.

Medicine

In medicinal chemistry, this compound is explored for therapeutic applications, particularly in cancer treatment due to its ability to inhibit key enzymes and pathways involved in cell proliferation.

This compound exhibits notable antitumor activity through several mechanisms:

- Inhibition of Cell Proliferation : The compound modulates apoptosis and cell cycle regulation by affecting the p53/MDM2 pathway and Bcl2 family proteins.

- Targeting Kinases : It binds with high affinity to various kinases involved in cancer progression, inhibiting critical signaling pathways.

- Apoptosis Induction : Studies indicate that it induces apoptosis in cancer cells in a concentration-dependent manner.

Case Studies

Several studies have highlighted the efficacy of this compound in various cancer models:

Mecanismo De Acción

The mechanism of action of 5,6-Difluoro-1-methyl-1H-indazol-3-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes such as kinases, which play a crucial role in cell signaling and proliferation. By binding to the active site of these enzymes, the compound can block their activity, leading to the inhibition of downstream signaling pathways such as the PI3K/AKT/mTOR pathway. This results in the suppression of cell growth and induction of apoptosis in cancer cells .

Comparación Con Compuestos Similares

Similar Compounds

1H-Indazole-3-amine: Lacks the fluorine and methyl substitutions, resulting in different biological activities.

5-Fluoro-1H-indazole-3-amine: Contains only one fluorine atom, leading to variations in its chemical reactivity and biological properties.

6-Fluoro-1H-indazole-3-amine: Similar to the above compound but with the fluorine atom at a different position.

Uniqueness

5,6-Difluoro-1-methyl-1H-indazol-3-amine is unique due to the presence of two fluorine atoms at the 5 and 6 positions, which can enhance its lipophilicity and binding affinity to target proteins. The methyl group at the 1 position also contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Actividad Biológica

5,6-Difluoro-1-methyl-1H-indazol-3-amine (DFIMA) is a fluorinated indazole derivative that has garnered attention for its promising biological activities, particularly in cancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

DFIMA has the molecular formula CHFN and a molecular weight of 183.16 g/mol. The compound features a methyl group at the 1-position and two fluorine atoms at the 5 and 6 positions of the indazole ring. These structural characteristics contribute to its unique chemical properties, enhancing lipophilicity and potentially improving binding affinity to biological targets.

DFIMA exhibits notable antitumor activity through several mechanisms:

- Inhibition of Cell Proliferation : DFIMA has been shown to inhibit cancer cell proliferation by modulating pathways related to apoptosis and cell cycle regulation. Specifically, it affects the p53/MDM2 pathway and Bcl2 family proteins, leading to increased apoptosis in cancer cells .

- Targeting Kinases : The compound binds with high affinity to various kinases involved in cancer progression, inhibiting key signaling pathways that regulate cell survival and proliferation.

- Apoptosis Induction : Studies indicate that DFIMA induces apoptosis in cancer cells in a concentration-dependent manner, significantly affecting the expression of apoptosis-related proteins such as Bcl-2 and Bax .

Antitumor Activity

DFIMA has demonstrated significant antitumor effects across various cancer cell lines. The following table summarizes its inhibitory effects against selected human cancer cell lines:

| Cell Line | IC (µM) | Mechanism |

|---|---|---|

| K562 (Chronic Myeloid Leukemia) | 5.15 | Induces apoptosis via Bcl2 family modulation |

| A549 (Lung Cancer) | Not specified | Potential inhibition of cell proliferation |

| PC-3 (Prostate Cancer) | Not specified | Modulation of apoptotic pathways |

| Hep-G2 (Hepatoma) | Not specified | Involvement in cell cycle regulation |

*Note: IC refers to the concentration required to inhibit 50% of the target cells .

Structure-Activity Relationship (SAR)

The biological activity of DFIMA is influenced by its structural features. The presence of fluorine atoms enhances its lipophilicity, which may improve bioavailability and interaction with target proteins. Substituents at the 1-position and variations in the indazole ring can significantly alter its pharmacological profile. For instance, modifications that maintain the fluorine substitutions have shown improved antitumor activity compared to non-fluorinated analogs .

Case Studies

- Study on K562 Cells : DFIMA was tested on K562 cells, showing a dose-dependent increase in apoptosis rates (9.64% at 10 µM to 37.72% at 14 µM). Western blot analysis revealed decreased Bcl-2 expression and increased Bax expression, confirming its role in promoting apoptosis .

- Cell Cycle Analysis : Treatment with DFIMA resulted in an increased proportion of cells in the G0/G1 phase, indicating an arrest in the cell cycle that contributes to its antitumor effects. This effect was comparable to standard chemotherapy agents like 5-Fluorouracil (5-Fu) .

Propiedades

IUPAC Name |

5,6-difluoro-1-methylindazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2N3/c1-13-7-3-6(10)5(9)2-4(7)8(11)12-13/h2-3H,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXLSWUUBKKQGKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC(=C(C=C2C(=N1)N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701274231 | |

| Record name | 5,6-Difluoro-1-methyl-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701274231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1221792-46-6 | |

| Record name | 5,6-Difluoro-1-methyl-1H-indazol-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1221792-46-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,6-Difluoro-1-methyl-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701274231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.